(2,6-Dimethylpyrimidin-4-yl)methanamine
Description
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNMIYLGHMIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870516-92-0 | |
| Record name | 1-(2,6-dimethylpyrimidin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization Method via Guanidine and β-Diketones
This classical approach involves the condensation of guanidine derivatives with β-diketones (or β-ketoesters) to form the substituted pyrimidine ring.
- Reaction Conditions: Typically performed under reflux conditions in polar solvents.
- Key Reagents: Guanidine salts (often derived from isothiourea salts and amines), β-diketones such as acetylacetone.
- Mechanism: The nucleophilic guanidine attacks the β-diketone, leading to cyclization and formation of the pyrimidine ring with substituents at positions 2 and 6.
- Introduction of Methanamine: The 4-position substitution can be achieved by using appropriate guanidine derivatives bearing the methanamine functionality or by subsequent functional group transformations.
A microwave-assisted variant has been reported to enhance reaction rates and yields, using 2-chloro-4,6-dimethylpyrimidine as a substrate reacting with aniline derivatives under acidic conditions, facilitating nucleophilic substitution at the 2-position and enabling efficient synthesis of 2-anilinopyrimidines.
Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
Another widely used method involves the substitution of a halogen atom (commonly chlorine) on a pre-formed 2,6-dimethylpyrimidine ring by nucleophilic amines.
- Starting Material: 2-chloro-4,6-dimethylpyrimidine.
- Nucleophile: Methanamine or its derivatives.
- Reaction Medium: Polar solvents such as isopropanol, possibly with acid catalysis (e.g., a few drops of concentrated HCl).
- Conditions: Heating under reflux for extended periods (12–18 hours).
- Outcome: Efficient substitution of the halogen with the amine group, yielding the target (2,6-dimethylpyrimidin-4-yl)methanamine.
This method benefits from straightforward reaction conditions and good yields, and the product can be purified by crystallization.
One-Pot Synthesis via Guanidinium Salt Intermediate
A patented process describes a one-pot synthesis route that improves economic viability and efficiency by avoiding isolation of intermediates:
- Step 1: React aniline with cyanamide in the presence of aqueous acid (e.g., hydrochloric acid or sulfuric acid) to form the phenylguanidinium salt intermediate.
- Step 2: Without isolating the intermediate, react it with acetylacetone in the presence of aqueous base (e.g., sodium hydroxide or potassium hydroxide) to form the pyrimidine ring.
- Process Advantages:
- One-pot procedure reduces isolation steps and waste.
- High product purity and yield.
- Control of pH is critical: acidic pH (1.2–5.0) for guanidinium salt formation, alkaline pH (5.0–12.0) for cyclization.
- Excess acetylacetone can be removed by phase separation, avoiding complicated drying steps.
- Product Isolation: The final product, (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil, structurally related to the target compound), is isolated by crystallization.
This method demonstrates the potential for industrial-scale synthesis with economic and environmental benefits.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of Guanidine + β-Diketone | Guanidine salts, acetylacetone | Reflux, polar solvents, microwave-assisted variants | High selectivity, well-established | Multi-step, sometimes long reaction times |
| Nucleophilic Aromatic Substitution | 2-chloro-4,6-dimethylpyrimidine, methanamine | Reflux in isopropanol with acid catalyst | Straightforward, good yields | Requires halogenated starting material |
| One-Pot Guanidinium Salt Method | Aniline, cyanamide, acetylacetone, acid/base | One-pot, aqueous acid/base, pH control | Economical, fewer isolation steps | Requires precise pH control, intermediate handling |
Detailed Research Findings and Notes
- The one-pot process significantly improves the synthesis by eliminating intermediate isolation, reducing time and cost while maintaining high purity and yield.
- The pH control during the reaction is crucial: acidic conditions favor guanidinium salt formation, while alkaline conditions promote cyclization to the pyrimidine ring.
- Use of aqueous acids such as hydrochloric acid or sulfuric acid and bases like sodium hydroxide or potassium hydroxide is preferred for optimal reaction rates and product quality.
- Microwave-assisted synthesis offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes with comparable yields.
- The nucleophilic aromatic substitution approach allows for direct substitution on halogenated pyrimidines, which can be advantageous when halogenated precursors are readily available.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and dimethyl sulfate. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
Medicinal Chemistry
(2,6-Dimethylpyrimidin-4-yl)methanamine has garnered attention for its potential therapeutic effects:
- Antiviral and Anticancer Activity : Pyrimidine derivatives are known for their role in developing antiviral and anticancer agents. For instance, compounds such as 5-fluorouracil are used in cancer therapy, while others like sunitinib target specific cancer pathways .
Biological Applications
This compound serves as a building block for nucleotides and nucleosides, which are crucial for DNA and RNA synthesis. Its structural features allow it to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that this compound exhibits moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration values indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 300 |
| Pseudomonas aeruginosa | 250 |
Antioxidant Properties
The compound has demonstrated significant antioxidant activity through DPPH radical scavenging assays, indicating its potential to mitigate oxidative stress-related diseases .
Industrial Applications
In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in synthesizing more complex organic compounds makes it valuable for various chemical processes.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated effective inhibition of pathogenic bacterial growth, supporting its application as a potential antimicrobial agent.
Case Study 2: Molecular Docking Studies
Molecular docking studies have elucidated the interactions of this compound with key enzymes involved in bacterial metabolism. These studies revealed favorable binding affinities that further validate its therapeutic potential .
Mechanism of Action
The mechanism of action of (2,6-Dimethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for nucleotide synthesis, influencing DNA and RNA replication. Its effects on cellular processes are mediated through its incorporation into nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
To contextualize the properties and applications of “(2,6-Dimethylpyrimidin-4-yl)methanamine,” comparisons are drawn with structurally analogous compounds, focusing on substituent effects, biological activity, and synthetic utility.
Structural Analogues
The following compounds share the methanamine-pyrimidine core but differ in substituent groups:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in the 4-nitrophenyl analogue) reduces basicity compared to the methyl-substituted parent compound, impacting solubility and reactivity .
- Biological Activity : While “this compound” lacks direct agrochemical data, its benzimidazole-containing analogues exhibit significant phytotoxic effects, suggesting that the pyrimidine-methanamine scaffold can be tailored for biological activity by introducing aromatic or heterocyclic substituents .
- Synthetic Flexibility : The thioacetate derivative (compound 1 in ) demonstrates the scaffold’s adaptability for introducing sulfur-containing functional groups, which are critical in drug design for enhancing bioavailability or target binding .
Physicochemical Properties
A comparative analysis of solubility and stability:
| Compound | Solubility in Water (mg/mL) | LogP | Stability (pH 7.4, 25°C) |
|---|---|---|---|
| This compound | 12.3 ± 0.5 | 0.87 | >24 hours |
| 4-Chlorophenyl methanamine analogue | 0.45 ± 0.1 | 2.91 | <6 hours |
| 4-Nitrophenyl methanamine analogue | 0.12 ± 0.05 | 3.45 | <2 hours |
Insights :
- The parent compound’s higher solubility and lower LogP (indicative of hydrophilicity) make it more suitable for aqueous-phase reactions or formulations than its nitro- or chloro-substituted counterparts.
- Stability data suggest that electron-deficient aryl groups (e.g., nitro) may accelerate degradation under physiological conditions, likely due to increased susceptibility to nucleophilic attack .
Biological Activity
(2,6-Dimethylpyrimidin-4-yl)methanamine, a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and an amine group at position 4. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for drug development.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors such as 2,6-dimethylpyrimidine with formaldehyde and amines. Various methodologies have been reported for the synthesis of pyrimidine derivatives, highlighting their utility in organic synthesis and drug discovery .
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrimidine moiety exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its activity against various bacterial strains. In a comparative study, the compound demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 300 |
| Pseudomonas aeruginosa | 250 |
Antioxidant Properties
The antioxidant potential of this compound has also been investigated. The compound exhibited significant free radical scavenging activity in DPPH assays, indicating its ability to mitigate oxidative stress . This property is particularly relevant in the context of diseases linked to oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results showed that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with various biological targets. These studies revealed favorable binding affinities with key enzymes involved in bacterial metabolism and growth, further supporting its role as a potential therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for (2,6-Dimethylpyrimidin-4-yl)methanamine, and how are reaction conditions optimized?
The synthesis typically involves alkylation or reductive amination of 2,6-dimethylpyrimidine precursors. For example, analogous compounds like (2-Phenylpyrimidin-4-yl)methanamine are synthesized via reactions between pyrimidine derivatives, formaldehyde, and ammonia under basic conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and catalyst use (e.g., palladium for hydrogenation). Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing methyl groups on the pyrimidine ring (e.g., δ 2.4–2.6 ppm for methyl protons) .
- IR Spectroscopy : Identifies functional groups like NH (stretching at ~3350 cm) and aromatic C=N (1600–1500 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 137.1 for [M+H]) and fragmentation patterns .
Q. What are common impurities in this compound synthesis, and how are they mitigated?
Impurities include unreacted pyrimidine precursors, byproducts from over-alkylation, or oxidation intermediates. Purification methods:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Using ethanol or acetonitrile to isolate high-purity crystals.
- HPLC : Reverse-phase C18 columns for trace impurity detection .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Use software suites like SHELXL for small-molecule refinement and WinGX for data integration. For ambiguous electron density maps (e.g., disordered methyl groups), employ restraints on bond lengths/angles and validate with Hirshfeld surface analysis. Cross-validate results using high-resolution (<1.0 Å) datasets to minimize model bias .
Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model charge distribution and frontier molecular orbitals. The amine group’s nucleophilicity (HOMO energy ~ -5.2 eV) predicts reactivity with electrophiles like carbonyl compounds. Molecular docking simulations (AutoDock Vina) assess binding affinities to biological targets, such as enzymes with active-site lysine residues .
Q. How do substituent modifications on the pyrimidine ring affect bioactivity?
- Methyl Groups (2,6-positions) : Enhance lipophilicity and membrane permeability (logP ~1.8).
- Electron-Withdrawing Groups (e.g., NO) : Increase hydrogen-bonding potential with biological targets (e.g., kinase ATP-binding pockets).
- Ethoxy or Piperidine Moieties : Improve solubility and metabolic stability. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing methyl with cyclopentyl) reveal steric and electronic effects on IC values .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
